2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide
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Overview
Description
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-butoxyphenyl hydrazine and 3,5-dimethoxybenzoyl chloride. The reaction conditions may involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby blocking their normal function.
Comparison with Similar Compounds
Similar Compounds
1,2,4-triazolo[4,3-a]pyrazine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolopyridine derivatives: Known for their anti-cancer and anti-inflammatory properties.
Pyridazinone derivatives: Investigated for their potential as kinase inhibitors.
Uniqueness
2-(2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)-N-(3,5-dimethoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of both butoxy and dimethoxy groups
Properties
Molecular Formula |
C26H28N4O5 |
---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
2-[2-(4-butoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(3,5-dimethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H28N4O5/c1-4-5-12-35-20-8-6-18(7-9-20)23-16-24-26(32)29(10-11-30(24)28-23)17-25(31)27-19-13-21(33-2)15-22(14-19)34-3/h6-11,13-16H,4-5,12,17H2,1-3H3,(H,27,31) |
InChI Key |
CMODMNVEANXXGN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Origin of Product |
United States |
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